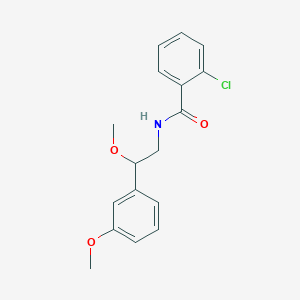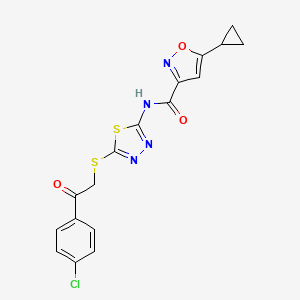
N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a thiadiazole ring, a cyclopropyl group, an isoxazole ring, and a carboxamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Some general properties that might be relevant include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Applications De Recherche Scientifique
Antiviral Activity
Compounds with the 1,3,4-thiadiazole moiety have been studied for their potential antiviral properties. Specifically, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown some activity against the tobacco mosaic virus . This suggests that our compound, with a similar core structure, may also possess antiviral capabilities that could be explored for agricultural or therapeutic applications.
Antimicrobial Properties
Thiadiazole derivatives are known to exhibit antimicrobial activity. Research has indicated that certain N-substituted thiadiazole compounds can act against both bacterial and fungal species . This implies that our compound could be a candidate for developing new antimicrobial agents, potentially addressing drug-resistant strains of bacteria and fungi.
Anticancer Potential
The structural similarity of our compound to other thiadiazole derivatives, which have been evaluated for their anticancer properties, points to its potential use in cancer research. Molecular modelling and biological significance studies of related compounds have shown promising results against breast cancer cell lines . Therefore, our compound could be investigated for its efficacy in inhibiting the proliferation of cancer cells.
Agricultural Applications
The sulfonamide and thiadiazole components of the compound have been associated with herbicidal properties . This suggests that the compound could be useful in the development of new herbicides, offering a potential tool for weed control in crop management.
Enzyme Inhibition
Sulfonamide derivatives are known to act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes . The compound could be researched for its potential as a carbonic anhydrase inhibitor, which may have applications in treating conditions like glaucoma or edema.
Antifungal and Antibacterial Agents
The compound’s structural features suggest it could be effective in blocking the biosynthesis of certain bacterial lipids, thereby exhibiting antibacterial activity. Additionally, its antifungal properties could be harnessed to develop treatments for fungal infections .
Anticonvulsant Effects
Some 1,3,4-thiadiazole derivatives have been reported to possess anticonvulsant activities . This opens up the possibility of exploring our compound for its potential use in the treatment of epilepsy or other seizure disorders.
Anti-inflammatory Applications
Thiadiazole derivatives have also been associated with anti-inflammatory effects . The compound could be investigated for its ability to modulate inflammatory responses, which could be beneficial in the treatment of chronic inflammatory diseases.
Mécanisme D'action
Target of Action
Similar compounds have shown activity againstMycobacterium tuberculosis cell lines . The compound’s interaction with these cell lines suggests potential antimicrobial activity.
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .
Pharmacokinetics
Similar compounds have been synthesized and their structures confirmed by various spectroscopic techniques , which could provide insights into their potential bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis cell lines , suggesting that this compound may also have antimicrobial effects.
Action Environment
The synthesis of similar compounds has been described as a mild, efficient, and convenient method , suggesting that the compound may be stable under a variety of conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S2/c18-11-5-3-9(4-6-11)13(23)8-26-17-21-20-16(27-17)19-15(24)12-7-14(25-22-12)10-1-2-10/h3-7,10H,1-2,8H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGVKXBTZZODLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2946872.png)
![2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2946874.png)
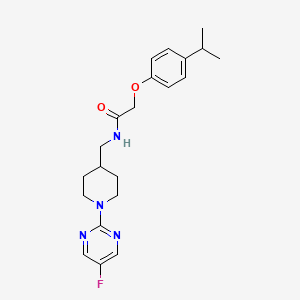
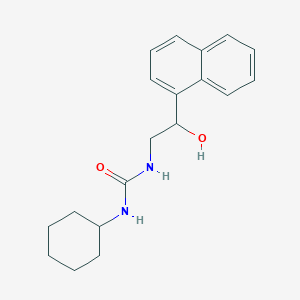
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)

![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)

![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)
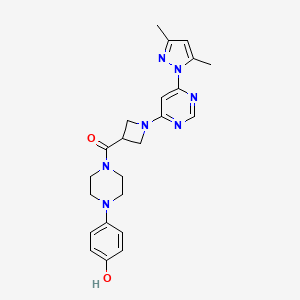
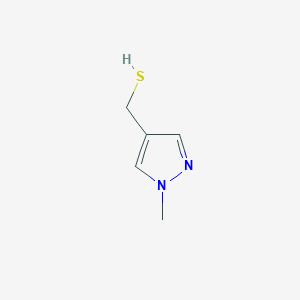
![5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2946893.png)
